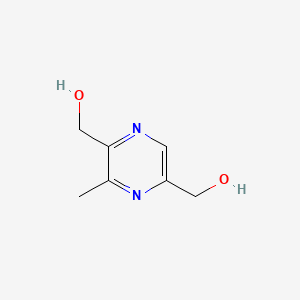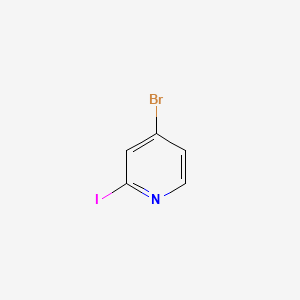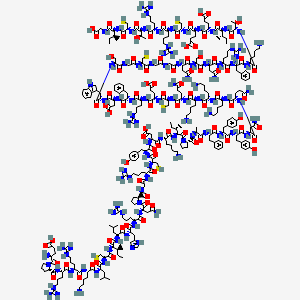
TAT-Gap19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAT-Gap19 est un composé peptidique connu pour sa capacité à bloquer les hémicanaux de la connexine 43. La connexine 43 est une protéine qui forme des jonctions communicantes et des hémicanaux, qui sont essentiels à la communication intercellulaire. This compound cible spécifiquement ces hémicanaux sans affecter les jonctions communicantes, ce qui en fait un outil précieux dans la recherche scientifique .
Applications De Recherche Scientifique
TAT-Gap19 has a wide range of applications in scientific research:
Cardiovascular Research: It is used to study the role of connexin43 hemichannels in cardiovascular diseases, including atherosclerosis and myocardial infarction.
Cancer Research: The compound is used to explore the involvement of connexin43 in cancer progression and metastasis.
Radiation Biology: This compound has been shown to alleviate radiation-induced endothelial cell damage, making it a potential radioprotective agent.
Mécanisme D'action
Target of Action
TAT-Gap19 is a specific connexin43 hemichannel (Cx43 HC) inhibitor . Connexin43 (Cx43) is a protein that forms hemichannels and gap junctions in cells . These channels play integral roles in cellular physiology and have been found to be involved in multiple pathophysiological states .
Mode of Action
This compound interacts with its target, the Cx43 hemichannel, by blocking it . This interaction has been demonstrated in various cell types, including astrocytes, cardiomyocytes, and human gingival fibroblasts . The blocking of Cx43 hemichannels by this compound inhibits the release of ATP from cells .
Biochemical Pathways
The blocking of Cx43 hemichannels by this compound affects several biochemical pathways. For instance, it modulates the signaling pathways that drive the activation of hepatic stellate cells in liver fibrosis . It also reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence .
Pharmacokinetics
The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability, which increases the inhibitory effect of Gap19 . This property allows this compound to traverse the blood-brain barrier and alleviate liver fibrosis in mice .
Result of Action
The action of this compound results in various molecular and cellular effects. It reduces oxidative stress, cell death, inflammatory responses, and premature cellular senescence . In the context of liver fibrosis, this compound treatment leads to significantly decreased collagen deposition and a reduction in the number of α-SMA-positive cells .
Action Environment
Environmental factors such as radiation can influence the action, efficacy, and stability of this compound. For example, in the presence of ionizing radiation, this compound has been shown to alleviate radiation-induced endothelial cell damage . It is worth noting that the hiv-derived membrane translocation sequence in this compound may induce pro-inflammatory side effects in cells .
Analyse Biochimique
Biochemical Properties
TAT-Gap19 interacts with Cx43 hemichannels, blocking their activity . It has no significant affinity for gap junctions or Panx1 channels . The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability and increases the inhibitory effect of Gap19 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate radiation-induced endothelial cell damage . It reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence in cells exposed to ionizing radiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Cx43 hemichannels. By blocking these hemichannels, this compound can modulate various cellular processes. For example, it has been found to significantly inhibit extracellular ATP release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, this compound was found to significantly inhibit extracellular ATP release in primary rat hepatocytes over a period of 6 to 20 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a single injection of this compound produced significant immune signal in the brain 24 hours later . Furthermore, this compound has been shown to significantly reduce infarct volume in animal models of stroke .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is facilitated by its TAT motif, which promotes membrane permeability . This allows this compound to effectively reach and interact with Cx43 hemichannels.
Méthodes De Préparation
TAT-Gap19 est synthétisé en reliant le nonapeptide Gap19 à une séquence de transactivateur de la transcription (TAT) dérivée du virus de l'immunodéficience humaine. Cette séquence TAT améliore la perméabilité membranaire du peptide, lui permettant d'inhiber efficacement les hémicanaux de la connexine 43 . La synthèse implique des techniques de synthèse peptidique standard, y compris la synthèse peptidique en phase solide, suivie d'une purification par chromatographie liquide haute performance (HPLC) pour atteindre une pureté élevée .
Analyse Des Réactions Chimiques
TAT-Gap19 fonctionne principalement comme un inhibiteur et ne subit pas de réactions chimiques significatives dans des conditions physiologiques. Son interaction principale est avec les hémicanaux de la connexine 43, où il se lie et inhibe leur fonction. Le peptide n'interagit pas de manière significative avec d'autres protéines ni ne subit de réactions chimiques courantes telles que l'oxydation, la réduction ou la substitution .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Recherche cardiovasculaire : Il est utilisé pour étudier le rôle des hémicanaux de la connexine 43 dans les maladies cardiovasculaires, notamment l'athérosclérose et l'infarctus du myocarde.
Recherche sur le cancer : Le composé est utilisé pour explorer l'implication de la connexine 43 dans la progression et la métastase du cancer.
Mécanisme d'action
This compound exerce ses effets en se liant spécifiquement aux hémicanaux de la connexine 43 et en bloquant leur fonction. Les hémicanaux de la connexine 43 sont impliqués dans la libération de molécules de signalisation telles que l'adénosine triphosphate (ATP) et les ions calcium, qui jouent des rôles essentiels dans divers processus cellulaires. En inhibant ces hémicanaux, this compound peut moduler les réponses cellulaires au stress, à l'inflammation et aux blessures .
Comparaison Avec Des Composés Similaires
TAT-Gap19 est unique dans sa spécificité pour les hémicanaux de la connexine 43. D'autres composés similaires incluent :
Carbenoxolone : Un inhibiteur général des hémicanaux et des jonctions communicantes qui affecte plusieurs types de connexine.
This compound se distingue par sa haute spécificité et sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement utile pour les études neurologiques .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNCFPIRTLVJPY-LJFAJSDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H212N46O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2703.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
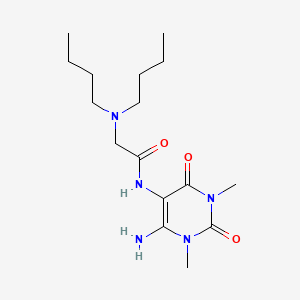
![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)
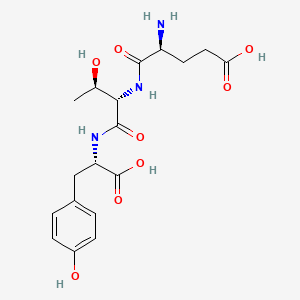
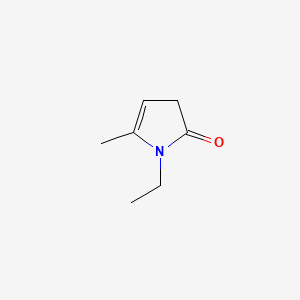
![1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane](/img/structure/B561529.png)
![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)
